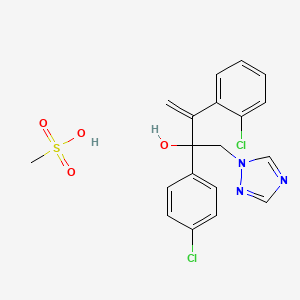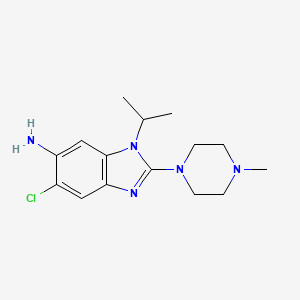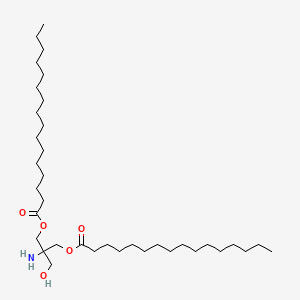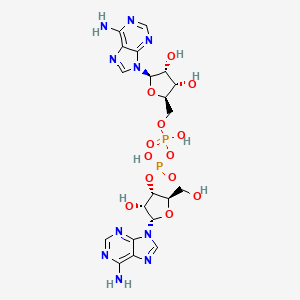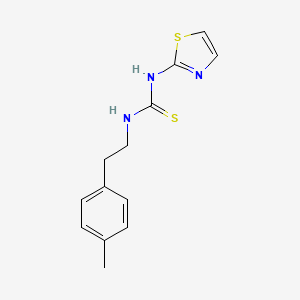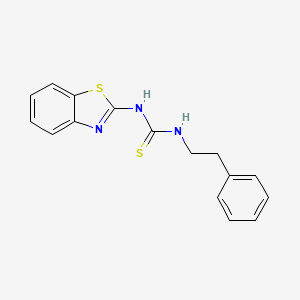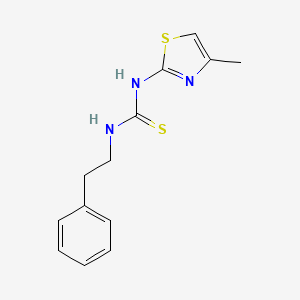
Thiourea, N-(4-methyl-2-thiazolyl)-N'-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-313 is a platinum-based compound known for its unique physicochemical properties and applications in various fields, including catalysis and medicine. Platinum-based compounds are widely recognized for their catalytic performance and therapeutic potential, making PT-313 a subject of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PT-313 can be synthesized using a modified Metal–Organic Chemical Deposition (MOCD) method. This involves the deposition of platinum nanoparticles onto various support materials, such as carbon, silicon carbide, and titanium nitride. The process typically includes moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure .
Industrial Production Methods: In industrial settings, PT-313 is produced using similar deposition techniques, ensuring high yield and uniform dispersion of platinum nanoparticles. The preparation time is significantly reduced compared to conventional methods, making it a cost-effective approach for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: PT-313 undergoes several types of chemical reactions, including:
Oxidation: PT-313 can act as a catalyst in oxidation reactions, such as the oxidation of carbon monoxide.
Reduction: It is also involved in reduction reactions, particularly in electrocatalytic applications.
Substitution: PT-313 can participate in substitution reactions, where ligands in the compound are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically occurring at elevated temperatures.
Reduction: Hydrogen gas is often used as a reducing agent, with reactions conducted under controlled pressure and temperature conditions.
Substitution: Various organic ligands can be used, with reactions facilitated by solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carbon dioxide and water are common products in oxidation reactions involving PT-313.
Reduction: Reduced forms of the target molecules, such as alkanes from alkenes.
Substitution: New platinum-ligand complexes are formed, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
PT-313 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: PT-313 is studied for its potential in biological imaging and as a therapeutic agent in cancer treatment.
Medicine: Platinum-based compounds like PT-313 are explored for their anticancer properties, particularly in targeting and destroying cancer cells.
Wirkmechanismus
The mechanism of action of PT-313 involves its ability to interact with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
PT-313 is compared with other platinum-based compounds, such as cisplatin and oxaliplatin:
Cisplatin: Known for its use in chemotherapy, cisplatin has a similar mechanism of action but differs in its side effect profile and resistance mechanisms.
Oxaliplatin: Another platinum-based drug used in cancer treatment, oxaliplatin has distinct pharmacokinetic properties and is effective against different types of cancer.
Uniqueness of PT-313:
- PT-313 offers a balance between catalytic activity and stability, making it suitable for both industrial and therapeutic applications.
- Its unique preparation method ensures high yield and uniform dispersion, enhancing its effectiveness in various applications .
Similar Compounds:
- Cisplatin
- Oxaliplatin
- Carboplatin
Eigenschaften
CAS-Nummer |
149485-00-7 |
|---|---|
Molekularformel |
C13H15N3S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-10-9-18-13(15-10)16-12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
ZIPXZWMTOPUETF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Andere CAS-Nummern |
149485-00-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



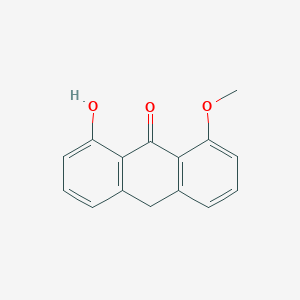
![(r)-4-Ethylamino-3,4-dihydro-2-(2-methoylethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B3061714.png)
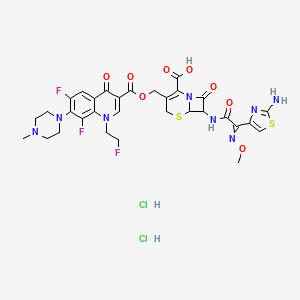
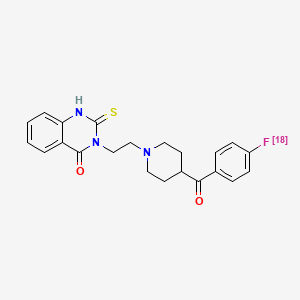
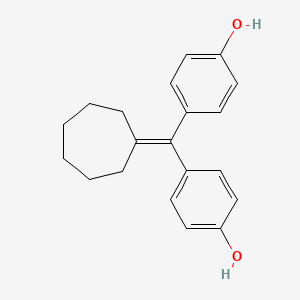
![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)
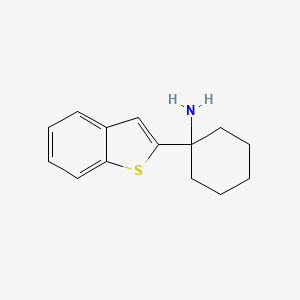
![[3H]iometopane](/img/structure/B3061748.png)
